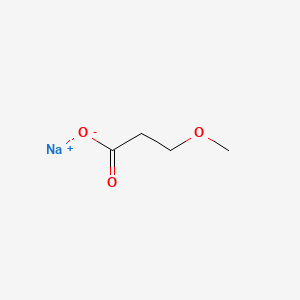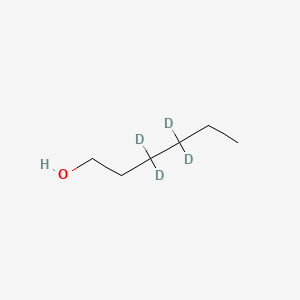
1,8-Naphthyridine,2,3,4,5,6,7-hexafluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Naphthyridine,2,3,4,5,6,7-hexafluoro- is a fluorinated derivative of 1,8-naphthyridine, a heterocyclic compound characterized by a bicyclic structure with nitrogen atoms at positions 1 and 8.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridine derivatives, including 1,8-Naphthyridine,2,3,4,5,6,7-hexafluoro-, typically involves multicomponent reactions, Friedländer synthesis, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . For instance, the Friedländer synthesis involves the condensation of 2-aminopyridine with a carbonyl compound under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for 1,8-naphthyridine derivatives often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as green chemistry approaches, including the use of eco-friendly solvents and catalysts, are increasingly being adopted .
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Naphthyridine,2,3,4,5,6,7-hexafluoro- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Formation of tetrahydro derivatives using reducing agents like palladium on charcoal.
Substitution: Nucleophilic substitution reactions, particularly at the fluorinated positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., palladium on charcoal), and nucleophiles (e.g., amines, thiols) .
Major Products
Major products formed from these reactions include N-oxides, tetrahydro derivatives, and various substituted naphthyridines .
Wissenschaftliche Forschungsanwendungen
1,8-Naphthyridine,2,3,4,5,6,7-hexafluoro- has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,8-Naphthyridine,2,3,4,5,6,7-hexafluoro- involves its interaction with molecular targets such as enzymes and receptors. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . In cancer cells, it induces apoptosis and autophagy through the activation of specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other isomeric naphthyridines such as 1,5-naphthyridine, 1,6-naphthyridine, and 1,7-naphthyridine .
Uniqueness
1,8-Naphthyridine,2,3,4,5,6,7-hexafluoro- is unique due to its high fluorine content, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties enhance its potential as a drug candidate and its utility in various industrial applications .
Eigenschaften
CAS-Nummer |
56595-12-1 |
|---|---|
Molekularformel |
C8F6N2 |
Molekulargewicht |
238.09 g/mol |
IUPAC-Name |
2,3,4,5,6,7-hexafluoro-1,8-naphthyridine |
InChI |
InChI=1S/C8F6N2/c9-2-1-3(10)5(12)7(14)16-8(1)15-6(13)4(2)11 |
InChI-Schlüssel |
AIRIUQTZZWJCDF-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(C(=C(N=C1N=C(C(=C2F)F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















